molecular formula C6H5BrClNO2S B2803279 3-Bromo-4-chlorobenzenesulfonamide CAS No. 900814-26-8

3-Bromo-4-chlorobenzenesulfonamide

Cat. No.: B2803279
CAS No.: 900814-26-8
M. Wt: 270.53
InChI Key: NMUHWVSVCUNDCY-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is a member of the benzenesulfonamide family, characterized by the presence of a bromine atom at the third position and a chlorine atom at the fourth position on the benzene ring, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorobenzenesulfonamide typically involves the sulfonation of 3-Bromo-4-chlorobenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

3-Bromo-4-chlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonamide
  • 3-Bromo-4-fluorobenzenesulfonamide
  • 3-Bromo-4-nitrobenzenesulfonamide

Uniqueness

3-Bromo-4-chlorobenzenesulfonamide is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-bromo-4-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUHWVSVCUNDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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